

Application Notes and Protocols for Identifying MRPL22 Binding Partners via Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MR22	
Cat. No.:	B12403400	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of binding partners for the Mitochondrial Ribosomal Protein L22 (MRPL22) using immunoprecipitation (IP) coupled with mass spectrometry (MS).

Introduction

Mitochondrial Ribosomal Protein L22 (MRPL22) is a key component of the large 39S subunit of the mitochondrial ribosome (mitoribosome).[1] Mitoribosomes are responsible for synthesizing the 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system encoded by the mitochondrial DNA.[2][3][4] Given its central role in mitochondrial protein synthesis, understanding the protein-protein interactions of MRPL22 is crucial for elucidating the mechanisms of mitoribosome assembly, function, and regulation. Dysregulation of these processes has been implicated in a variety of human diseases.

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein of interest from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5][6][7] When the goal is to identify proteins that are bound to the target protein, the technique is referred to as co-immunoprecipitation (co-IP).[8] The isolated protein complexes can then be analyzed by mass spectrometry to identify the constituent proteins.[9][10]

This application note details a comprehensive workflow for the immunoprecipitation of MRPL22 from mitochondrial extracts to identify its interacting partners. The protocol includes steps for mitochondrial isolation, protein solubilization, immunoprecipitation, and sample preparation for mass spectrometry analysis.

Data Presentation: Identified MRPL22 Binding Partners

The following table summarizes potential binding partners of MRPL22 identified through immunoprecipitation of the human mitochondrial ribosome followed by quantitative mass spectrometry.[2] As MRPL22 is a component of the large ribosomal subunit, proteins identified as part of this subunit are considered direct or indirect binding partners.

Protein	UniProt ID	Subunit	Function/Descripti on
MRPL1	P27743	Large	Mitochondrial Ribosomal Protein L1
MRPL2	P39023	Large	Mitochondrial Ribosomal Protein L2
MRPL3	Q13094	Large	Mitochondrial Ribosomal Protein L3
MRPL4	Q9P0J0	Large	Mitochondrial Ribosomal Protein L4
MRPL9	Q9Y2R9	Large	Mitochondrial Ribosomal Protein L9
MRPL10	Q16540	Large	Mitochondrial Ribosomal Protein L10
MRPL11	P62274	Large	Mitochondrial Ribosomal Protein L11
MRPL12	P25391	Large	Mitochondrial Ribosomal Protein L12
MRPL13	Q9BYD1	Large	Mitochondrial Ribosomal Protein L13
MRPL14	Q9P015	Large	Mitochondrial Ribosomal Protein L14
MRPL15	Q9Y6G2	Large	Mitochondrial Ribosomal Protein L15

MRPL16	Q16541	Large	Mitochondrial Ribosomal Protein L16
MRPL17	Q9Y2R8	Large	Mitochondrial Ribosomal Protein L17
MRPL18	Q9H0Z1	Large	Mitochondrial Ribosomal Protein L18
MRPL19	Q9NX63	Large	Mitochondrial Ribosomal Protein L19
MRPL20	Q9P0J1	Large	Mitochondrial Ribosomal Protein L20
MRPL21	Q9Y2Q1	Large	Mitochondrial Ribosomal Protein L21
MRPL23	Q16542	Large	Mitochondrial Ribosomal Protein L23
MRPL24	Q9P0J2	Large	Mitochondrial Ribosomal Protein L24
MRPL27	Q9H0Z0	Large	Mitochondrial Ribosomal Protein L27
MRPL28	Q13084	Large	Mitochondrial Ribosomal Protein L28
MRPL30	Q9BZE2	Large	Mitochondrial Ribosomal Protein

			L30
MRPL32	Q9P0I9	Large	Mitochondrial Ribosomal Protein L32
MRPL33	Q9H1J6	Large	Mitochondrial Ribosomal Protein L33
MRPL34	Q9P0I8	Large	Mitochondrial Ribosomal Protein L34
MRPL35	Q9H1J5	Large	Mitochondrial Ribosomal Protein L35
MRPL36	Q9P0I7	Large	Mitochondrial Ribosomal Protein L36
MRPL37	Q96C97	Large	Mitochondrial Ribosomal Protein L37
MRPL38	Q96KN1	Large	Mitochondrial Ribosomal Protein L38
MRPL39	Q96II9	Large	Mitochondrial Ribosomal Protein L39
MRPL40	Q96KN0	Large	Mitochondrial Ribosomal Protein L40
MRPL41	Q9P0I6	Large	Mitochondrial Ribosomal Protein L41

MRPL42	Q96KN2	Large	Mitochondrial Ribosomal Protein L42
MRPL43	Q96KN3	Large	Mitochondrial Ribosomal Protein L43
MRPL44	Q9H1J4	Large	Mitochondrial Ribosomal Protein L44
MRPL45	Q9H1J3	Large	Mitochondrial Ribosomal Protein L45
MRPL46	Q96KN4	Large	Mitochondrial Ribosomal Protein L46
MRPL47	Q96KN5	Large	Mitochondrial Ribosomal Protein L47
MRPL48	Q96KN6	Large	Mitochondrial Ribosomal Protein L48
MRPL49	Q96KN7	Large	Mitochondrial Ribosomal Protein L49
MRPL50	Q96KN8	Large	Mitochondrial Ribosomal Protein L50
MRPL51	Q96KN9	Large	Mitochondrial Ribosomal Protein L51
MRPL52	Q96KP0	Large	Mitochondrial Ribosomal Protein

			L52
MRPL53	Q96KP1	Large	Mitochondrial Ribosomal Protein L53
MRPL54	Q96KP2	Large	Mitochondrial Ribosomal Protein L54
MRPL55	Q96KP3	Large	Mitochondrial Ribosomal Protein L55
MRPL57	Q96KP4	Large	Mitochondrial Ribosomal Protein L57
MRPL58	Q6P1Q1	Large	Mitochondrial Ribosomal Protein L58

Experimental Protocols

Part 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.

Materials and Reagents:

- Cultured mammalian cells (e.g., HEK293T, HeLa)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Mitochondria Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.5, supplemented with protease inhibitor cocktail immediately before use.
- Dounce homogenizer with a loose-fitting pestle

- Microcentrifuge and refrigerated centrifuge
- Microcentrifuge tubes

Protocol:

- Cell Harvesting: Harvest cells from culture plates by scraping and transfer to a conical tube.
 Centrifuge at 500 x g for 5 minutes at 4°C.
- Washing: Discard the supernatant and wash the cell pellet with 10 mL of ice-cold PBS.
 Centrifuge at 500 x g for 5 minutes at 4°C. Repeat this wash step once.
- Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold MIB. Incubate on ice for 10 minutes to allow cells to swell.
- Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer.
 Homogenize with 15-20 strokes of the loose-fitting pestle.
- Removal of Nuclei and Unbroken Cells: Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C.[11]
- Isolation of Mitochondria: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[4]
- Washing Mitochondria: Discard the supernatant and resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Proceed immediately to protein extraction or store at -80°C.

Part 2: Immunoprecipitation of MRPL22

This protocol details the immunoprecipitation of MRPL22 from the isolated mitochondrial fraction.

Materials and Reagents:

- Isolated mitochondrial pellet
- Mitochondrial Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with protease inhibitor cocktail immediately before use.
- Anti-MRPL22 antibody (validated for IP)
- Isotype control IgG
- Protein A/G magnetic beads
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) Triton X-100
- Elution Buffer (for Mass Spectrometry): 50 mM Tris-HCl pH 7.5, 2% SDS
- · Microcentrifuge tubes
- Rotating platform

Protocol:

- Mitochondrial Lysis: Resuspend the mitochondrial pellet in 500 μL of ice-cold Mitochondrial Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris. Transfer the supernatant (mitochondrial protein extract) to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the mitochondrial extract using a standard protein assay (e.g., BCA assay).
- Pre-clearing the Lysate (Optional but Recommended): To 1 mg of mitochondrial protein extract, add 20 μL of Protein A/G magnetic beads. Incubate on a rotator for 1 hour at 4°C.
 Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
- Immunoprecipitation:

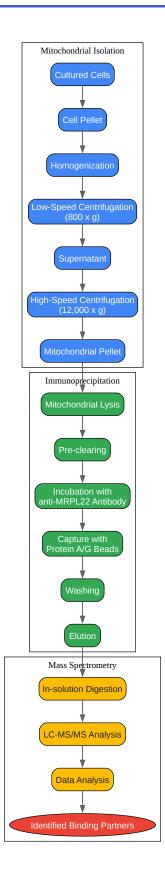
- \circ To the pre-cleared lysate, add 2-5 μg of the anti-MRPL22 antibody.
- In a separate tube for the negative control, add the same amount of isotype control IgG to 1 mg of pre-cleared lysate.
- Incubate on a rotator overnight at 4°C.
- Capture of Immune Complexes: Add 30 μL of pre-washed Protein A/G magnetic beads to each tube. Incubate on a rotator for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend
 the beads, incubate for 5 minutes on a rotator at 4°C, pellet the beads, and discard the
 supernatant.
 - After the final wash, carefully remove all residual wash buffer.
- Elution:
 - \circ To elute the immunoprecipitated proteins for mass spectrometry analysis, add 50 μL of Elution Buffer to the beads.
 - Vortex briefly and incubate at 95°C for 5 minutes.
 - Pellet the beads using a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.

Part 3: Sample Preparation for Mass Spectrometry

This protocol outlines the in-solution digestion of the eluted protein sample for subsequent analysis by mass spectrometry.

Materials and Reagents:

Eluted protein sample


- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate
- Formic acid
- C18 desalting spin columns

Protocol:

- Reduction: Add DTT to the eluted sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
- Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM.
 Incubate in the dark at room temperature for 30 minutes.
- Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1%. Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's instructions.
- Mass Spectrometry Analysis: The desalted peptides are now ready for analysis by LC-MS/MS.

Visualizations Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for identifying MRPL22 binding partners.

Putative MRPL22 Interaction Network

Caption: Putative MRPL22 protein interaction network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MRPL22 protein expression summary The Human Protein Atlas [v24.proteinatlas.org]
- 2. Defining the interactome of the human mitochondrial ribosome identifies SMIM4 and TMEM223 as respiratory chain assembly factors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the interactome of the human mitochondrial ribosome identifies SMIM4 and TMEM223 as respiratory chain assembly factors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. ptglab.com [ptglab.com]
- 7. Protocol for Immunoprecipitation Creative Proteomics [creative-proteomics.com]
- 8. Analysis of Protein-Protein Interaction by Co-IP in Human Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in mass spectrometry-based strategies for elucidating protein—protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Isolation of mitochondria from cells and tissues PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Identifying MRPL22 Binding Partners via Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403400#applying-immunoprecipitation-to-identify-mrpl22-binding-partners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com